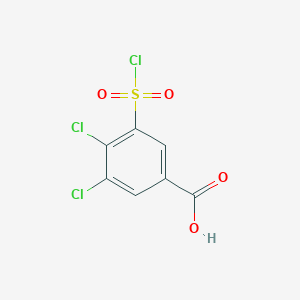

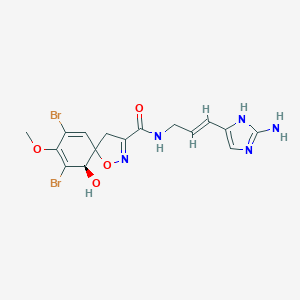

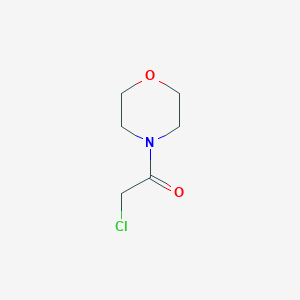

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid, also known as Folic acid conjugate, is a synthetic compound that has been widely studied for its potential use in cancer therapy. It is a conjugate of folic acid, a vitamin essential for cell growth and development, and a cytotoxic agent that can selectively target cancer cells.

Wirkmechanismus

The mechanism of action of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the binding of the conjugate to the folate receptor on cancer cells. The conjugate is then internalized into the cancer cell through receptor-mediated endocytosis. Once inside the cell, the cytotoxic agent is released from the conjugate and can induce cell death by various mechanisms, such as inhibition of DNA synthesis or induction of apoptosis.

Biochemische Und Physiologische Effekte

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have potent cytotoxic activity against various types of cancer cells, including breast, ovarian, and lung cancer cells. The conjugate can also induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have minimal toxicity to normal cells, indicating its potential as a selective cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate in lab experiments include its selective targeting of cancer cells, its potent cytotoxic activity, and its minimal toxicity to normal cells. However, the limitations of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the variability in folate receptor expression among different types of cancer cells and the potential development of resistance to the conjugate over time.

Zukünftige Richtungen

For research on N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the optimization of the conjugate for improved efficacy and reduced toxicity, the development of novel linkers for conjugation, the investigation of the mechanisms of resistance to the conjugate, and the exploration of its potential use in combination with other cancer therapies.

In conclusion, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate is a promising compound for cancer therapy that has been extensively studied for its potential use in targeted chemotherapy. Its selective targeting of cancer cells, potent cytotoxic activity, and minimal toxicity to normal cells make it a promising candidate for further research and development.

Synthesemethoden

The synthesis of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the conjugation of folic acid with a cytotoxic agent, such as methotrexate or doxorubicin, through a linker molecule. The linker molecule is usually a glutamic acid residue, which can be easily conjugated to folic acid and the cytotoxic agent. The resulting conjugate is then purified and characterized for its chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been extensively studied for its potential use in cancer therapy. The conjugate can selectively target cancer cells that overexpress the folate receptor, which is commonly found in many types of cancer cells. This targeted delivery of the cytotoxic agent can minimize the side effects of chemotherapy and improve the efficacy of the treatment.

Eigenschaften

CAS-Nummer |

156595-84-5 |

|---|---|

Produktname |

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid |

Molekularformel |

C19H20N6O6 |

Molekulargewicht |

428.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H20N6O6/c20-15-14-10(8-31-17(14)25-19(21)24-15)7-22-11-3-1-9(2-4-11)16(28)23-12(18(29)30)5-6-13(26)27/h1-4,8,12,22H,5-7H2,(H,23,28)(H,26,27)(H,29,30)(H4,20,21,24,25)/t12-/m0/s1 |

InChI-Schlüssel |

ACXZKUHGYNILFP-LBPRGKRZSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N |

Synonyme |

DPMABG N-(4-(N-((2,4-diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)